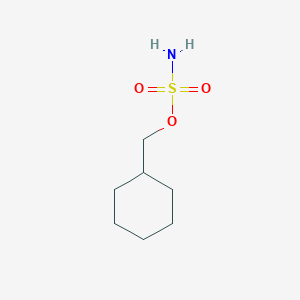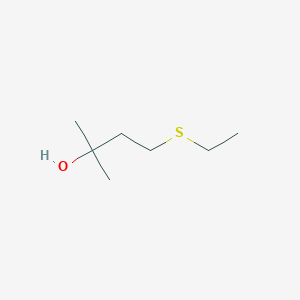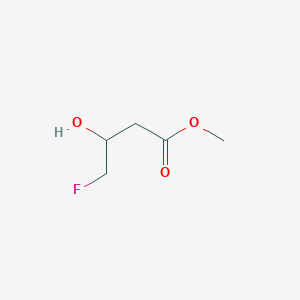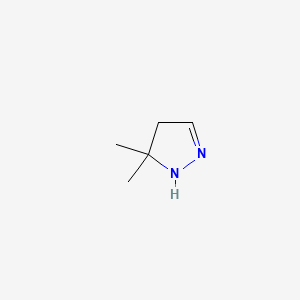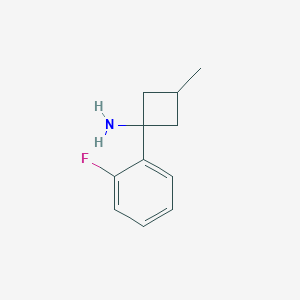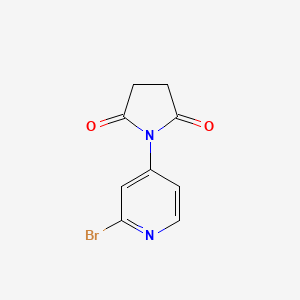![molecular formula C12H19ClN2 B13583746 Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
化学反応の分析
Types of Reactions
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring structure but with a nitrile group instead of a methylamine group.
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Another compound featuring a pyrrolidine ring and phenyl group but with different functional groups.
Uniqueness
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
特性
分子式 |
C12H19ClN2 |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;/h4-7,13H,2-3,8-10H2,1H3;1H |
InChIキー |
RIKLJEFVJGNZCA-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=C(C=C1)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



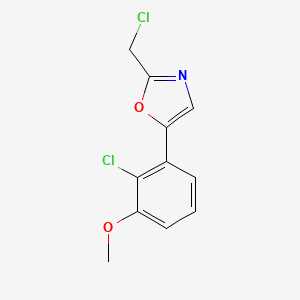
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)


